molecular formula C9H7ClN2O2 B1453367 (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1215412-60-4

(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No. B1453367
M. Wt: 210.62 g/mol
InChI Key: FGPSEUSMALHZIU-UHFFFAOYSA-N
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Description

“(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C9H7ClN2O2 . It is a type of heterocyclic compound that has been studied for its potential biological and pharmacological activity .


Synthesis Analysis

The synthesis of such compounds often involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows the target products to be obtained in one synthetic stage with high yields .


Molecular Structure Analysis

The molecular structure of “(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” includes a chloroimidazo[1,2-a]pyridine core attached to an acetic acid group . The presence of the chlorine atom and the acetic acid group may influence the compound’s reactivity and potential applications.


Chemical Reactions Analysis

The chemical reactions involving “(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” are typically condensation reactions with 2-aminopyridines and arylglyoxals . The resulting imidazo[1,2-a]pyridine compounds often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . These compounds have potential applications in various fields, including medicine and optoelectronics .

properties

IUPAC Name

2-(5-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-2-1-3-8-11-6(4-9(13)14)5-12(7)8/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPSEUSMALHZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
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(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 3
(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 4
(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 5
(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 6
(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

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